Methyl 5-bromoindole-7-carboxylate
Overview
Description
Methyl 5-bromo-1H-indole-7-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 5th position and a carboxylate group at the 7th position on the indole ring. It is a white crystalline solid that is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Methyl 5-bromoindole-7-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives, in general, are known to interact with various receptors in the body, showing high-affinity binding . This interaction can lead to various changes in the body, depending on the specific targets involved.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . . These properties can impact the bioavailability of the compound in the body.
Result of Action
Indole derivatives have been shown to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromoindole-7-carboxylate typically involves the bromination of 1H-indole followed by esterification. One common method includes:
Bromination: 1H-indole is reacted with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.
Esterification: The brominated indole is then treated with methanol and a catalytic amount of sulfuric acid to form the methyl ester at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indoles can be formed.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole ring.
Coupling Products: Biaryl or more complex indole derivatives.
Scientific Research Applications
Methyl 5-bromo-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparison with Similar Compounds
- Methyl 5-bromo-1H-indole-3-carboxylate
- Methyl 5-chloro-1H-indole-7-carboxylate
- Methyl 5-fluoro-1H-indole-7-carboxylate
Comparison: Methyl 5-bromo-1H-indole-7-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom provides different electronic and steric effects, potentially leading to variations in chemical behavior and interaction with biological targets.
Properties
IUPAC Name |
methyl 5-bromo-1H-indole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFZPMNRVJTVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646526 | |
Record name | Methyl 5-bromo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860624-89-1 | |
Record name | 1H-Indole-7-carboxylic acid, 5-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860624-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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